1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated benzene derivative featuring a fluoro substituent at the ortho position of the benzene ring and a sulfanylmethyl group linked to a 3-chloro-5-fluorophenyl moiety. For instance, a three-step synthesis of a g-secretase inhibitor (compound 11) from 1-fluoro-2-(trifluoromethoxy)benzene achieved a 42% overall yield, demonstrating the feasibility of streamlined processes for halogenated systems . This contrasts with older nine-step syntheses (e.g., starting from methyl 2-(3,5-dihydroxyphenyl)acetate) that yielded only 12% , underscoring advancements in meta-arylation and Suzuki coupling strategies for such frameworks.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-[(2-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHAORVWYOZJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186216 | |
| Record name | Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443337-16-3 | |
| Record name | Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443337-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and 1-fluoro-2-iodobenzene.
Reaction Conditions: The key step in the synthesis is the formation of the sulfanylmethyl linkage.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and chlorine) on the benzene ring.
Oxidation and Reduction: The sulfur atom in the sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The compound’s closest structural analogue is 1-Fluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS: 863180-69-2), which differs in the substitution pattern of the chlorophenyl group (4-chloro vs. 3-chloro-5-fluoro) . This distinction significantly impacts electronic and steric properties:
- Electronic Effects : The 3-chloro-5-fluorophenyl group introduces meta-halogenation, enhancing electron-withdrawing effects compared to the para-chloro substituent. This may improve stability or reactivity in electrophilic substitution reactions.
Comparative Data Table
Research Findings and Implications
- Substituent Optimization : The 3-chloro-5-fluoro configuration may confer advantages in drug design, as para-substituted analogues (e.g., 4-chloro) are less favored in commercial pipelines .
Biological Activity
1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound notable for its complex molecular structure, which includes a fluorine atom, a chlorinated phenyl group, and a sulfanylmethyl substituent. Its unique arrangement of functional groups suggests potential biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 271 g/mol. The compound features a benzene ring substituted with:
- Fluorine : Enhances lipophilicity and biological activity.
- Chlorine : Often associated with increased reactivity and biological interactions.
- Sulfanylmethyl group : May facilitate interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound can be inferred from studies on structurally related compounds.
The mechanism of action for halogenated aromatic compounds often involves:
- Binding to Enzymes : Interactions with active sites can lead to inhibition or activation of enzymatic pathways.
- Receptor Modulation : Altering receptor activity can influence signaling pathways in cells.
- Reactive Metabolite Formation : Metabolism may produce reactive species that can interact with cellular macromolecules.
Anticancer Activity
A study on related compounds demonstrated that halogenated benzene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Compound X (similar structure) showed IC50 values in the low micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.
Antimicrobial Properties
Research has indicated that halogenated compounds possess antimicrobial properties. A comparative study found that:
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Effective against E. coli | |
| Compound B | Inhibitory against S. aureus | |
| This compound | Potential activity (under investigation) |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual halogenation combined with the sulfanylmethyl group. This combination may enhance its biological activity compared to simpler analogs.
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 1-Chloro-3-fluorobenzene | Chlorine and fluorine on benzene | Moderate antimicrobial activity |
| 3-Chloro-4-fluorobenzyl chloride | Similar halogenation pattern | Anticancer properties |
| 2-Chloro-5-fluorobenzothiazole | Contains sulfur in a heterocyclic structure | Potential anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
